molecular formula C18H20N2O3S B2991646 (4-(Cyclopropylsulfonyl)piperazin-1-yl)(naphthalen-1-yl)methanone CAS No. 1219914-29-0

(4-(Cyclopropylsulfonyl)piperazin-1-yl)(naphthalen-1-yl)methanone

Cat. No.: B2991646
CAS No.: 1219914-29-0
M. Wt: 344.43
InChI Key: XRXMQAFZHIJEIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(Cyclopropylsulfonyl)piperazin-1-yl)(naphthalen-1-yl)methanone: is a chemical compound with the molecular formula C18H20N2O3S and a molecular weight of 344.43 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Cyclopropylsulfonyl)piperazin-1-yl)(naphthalen-1-yl)methanone typically involves the following steps:

  • Piperazine Derivatives: : The starting material is often a piperazine derivative, which undergoes sulfonylation to introduce the cyclopropylsulfonyl group.

  • Cyclopropylsulfonyl Group Introduction: : The cyclopropylsulfonyl group is introduced using cyclopropylsulfonyl chloride in the presence of a base such as triethylamine.

  • Coupling Reaction: : The final step involves the coupling of the cyclopropylsulfonyl-piperazine with naphthalene-1-carboxylic acid chloride to form the target compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This may include optimizing reaction conditions, using continuous flow reactors, and implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-(Cyclopropylsulfonyl)piperazin-1-yl)(naphthalen-1-yl)methanone: can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO4), chromium trioxide (CrO3), and acetic acid.

  • Reduction: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and tetrahydrofuran (THF).

  • Substitution: : Amines, alcohols, and polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

  • Oxidation: : Carboxylic acids, ketones, or alcohols.

  • Reduction: : Alcohols, amines, or alkanes.

  • Substitution: : Amides, esters, or ethers.

Scientific Research Applications

(4-(Cyclopropylsulfonyl)piperazin-1-yl)(naphthalen-1-yl)methanone: has several scientific research applications:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Investigated for its potential biological activity, including antimicrobial properties.

  • Medicine: : Studied for its pharmacological properties and potential therapeutic applications.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes, receptors, or other biomolecules, leading to biological responses. The exact mechanism of action depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(4-(Cyclopropylsulfonyl)piperazin-1-yl)(naphthalen-1-yl)methanone: can be compared with other similar compounds, such as:

  • 4-(Cyclopropylsulfonyl)piperazine: : Similar structure but lacks the naphthalene moiety.

  • Naphthalene-1-carboxylic acid: : Similar to the naphthalene part of the compound but lacks the piperazine and sulfonyl groups.

  • Piperazine derivatives: : Piperazine-based compounds with different substituents.

This compound .

Properties

IUPAC Name

(4-cyclopropylsulfonylpiperazin-1-yl)-naphthalen-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c21-18(17-7-3-5-14-4-1-2-6-16(14)17)19-10-12-20(13-11-19)24(22,23)15-8-9-15/h1-7,15H,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRXMQAFZHIJEIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.